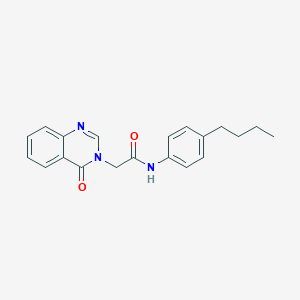

N-(4-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPAQ and is synthesized through a specific method.

Mécanisme D'action

BPAQ is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, BPAQ has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) and the receptor tyrosine kinase (RTK) epidermal growth factor receptor (EGFR). By inhibiting these targets, BPAQ is able to induce cell death in cancer cells and reduce anxiety in animal models.

Biochemical and Physiological Effects:

BPAQ has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that BPAQ induces apoptosis in breast cancer cells by activating the caspase pathway. In animal models, BPAQ has been found to reduce anxiety-like behavior and increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BPAQ in lab experiments is its specificity for certain targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other pathways in the body. However, one limitation of using BPAQ is its limited solubility in certain solvents, which can make it difficult to administer in certain experiments.

Orientations Futures

Future research on BPAQ could focus on its potential applications in other scientific fields such as immunology and infectious diseases. Additionally, further studies could be done to elucidate the specific mechanisms by which BPAQ exerts its effects in the body. Finally, the development of new analogs of BPAQ could be explored to improve its solubility and potency in lab experiments.

Méthodes De Synthèse

BPAQ is synthesized through a multistep process that involves the condensation of 4-butylaniline and anthranilic acid to form 4-butylphenylanthranilic acid. This acid is then reacted with phosphoryl chloride to form 4-butylphenylanthraniloyl chloride, which is further reacted with 3-aminobenzamide to form BPAQ.

Applications De Recherche Scientifique

BPAQ has been found to have potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BPAQ has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. In neuroscience, BPAQ has been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders. In drug discovery, BPAQ has been used as a lead compound for the development of new drugs.

Propriétés

Formule moléculaire |

C20H21N3O2 |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

N-(4-butylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C20H21N3O2/c1-2-3-6-15-9-11-16(12-10-15)22-19(24)13-23-14-21-18-8-5-4-7-17(18)20(23)25/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,24) |

Clé InChI |

OHYUJCARXLCJEG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |

SMILES canonique |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylphenyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B279337.png)

![3-[(4-Bromophenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279338.png)

![3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279339.png)

![3-Butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279342.png)

![4-(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B279346.png)

![6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279350.png)

![3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279352.png)

![3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279355.png)

![3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279357.png)

![3-Isobutyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279358.png)

![3-(3-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279360.png)

![3-(3-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279361.png)

![3-(3-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279362.png)

![4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B279364.png)